5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline
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Overview
Description
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multiple steps, including halogenation and amination reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the oxan-4-ylmethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the oxan-4-ylmethyl group.
2-Bromo-4-methylaniline: Contains a methyl group instead of the oxan-4-ylmethyl group.
5-Bromo-2-methylaniline: Similar structure but with a methyl group.
Uniqueness
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrClNO |
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Molecular Weight |
304.61 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H15BrClNO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2 |
InChI Key |
HXAIHTNTQKTVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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